Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)
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Overview
Description
Acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1) is a chemical compound that combines acetic acid with a methyloxirane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol typically involves the reaction of acetic acid with a methyloxirane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced catalytic systems. These systems are designed to optimize the reaction conditions and maximize the efficiency of the production process. The use of continuous flow reactors and automated control systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. Detailed mechanistic studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and biological applications.
Methyloxirane: An epoxide used in various chemical reactions and as a precursor for other compounds.
Uniqueness
Acetic acid–[(2S,3S)-3-methyloxiran-2-yl]methanol is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
871314-07-7 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;[(2S,3S)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)/t3-,4-;/m0./s1 |
InChI Key |
LIRMJFFHICLGSX-MMALYQPHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O1)CO.CC(=O)O |
Canonical SMILES |
CC1C(O1)CO.CC(=O)O |
Origin of Product |
United States |
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